(S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2055390-08-2
VCID: VC7067587
InChI: InChI=1S/C4H8F3NO.ClH/c1-3(8)2-9-4(5,6)7;/h3H,2,8H2,1H3;1H/t3-;/m0./s1
SMILES: CC(COC(F)(F)F)N.Cl
Molecular Formula: C4H9ClF3NO
Molecular Weight: 179.57

(S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride

CAS No.: 2055390-08-2

Cat. No.: VC7067587

Molecular Formula: C4H9ClF3NO

Molecular Weight: 179.57

* For research use only. Not for human or veterinary use.

(S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride - 2055390-08-2

Specification

CAS No. 2055390-08-2
Molecular Formula C4H9ClF3NO
Molecular Weight 179.57
IUPAC Name (2S)-1-(trifluoromethoxy)propan-2-amine;hydrochloride
Standard InChI InChI=1S/C4H8F3NO.ClH/c1-3(8)2-9-4(5,6)7;/h3H,2,8H2,1H3;1H/t3-;/m0./s1
Standard InChI Key ZJGKYDGXVATMFY-DFWYDOINSA-N
SMILES CC(COC(F)(F)F)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound’s IUPAC name, (S)-1-methyl-2-trifluoromethoxy-ethylamine hydrochloride, delineates its structure:

  • A two-carbon ethylamine backbone with a methyl group at position 1 and a trifluoromethoxy (-OCF3_3) group at position 2.

  • The (S)-configuration at the chiral center ensures enantiomeric purity, a requisite for interactions with biological targets .

  • The hydrochloride salt form enhances stability and solubility in polar solvents .

The molecular formula C4H9ClF3NO\text{C}_4\text{H}_9\text{ClF}_3\text{NO} confirms the presence of chlorine, fluorine, and nitrogen atoms, contributing to its distinct reactivity and physicochemical behavior .

Physicochemical Properties

Key properties derived from supplier data and computational analyses include:

PropertyValueSource
Molecular Weight179.57 g/mol
Purity≥97%
Melting PointNot reported-
SolubilityLikely polar solventsInferred
XLogP3Estimated ~1.2 (hydrophilic)Analogous data

The absence of melting point and solubility data in available sources highlights gaps in publicly accessible characterizations .

Synthetic Pathways and Manufacturing

Reported Synthesis Strategies

While explicit synthetic routes for this compound are proprietary, analogous amine hydrochlorides are typically synthesized via:

  • Reductive Amination: Reaction of ketones or aldehydes with ammonia or amines under reducing conditions.

  • Nucleophilic Substitution: Displacement of leaving groups (e.g., halides) by amines in trifluoromethoxy-containing precursors.

  • Salt Formation: Treatment of the free base amine with hydrochloric acid to yield the hydrochloride salt .

Applications in Pharmaceutical and Chemical Industries

Role as a Chiral Intermediate

The (S)-enantiomer’s configuration is pivotal for:

  • Drug Candidate Synthesis: Chiral amines are ubiquitous in active pharmaceutical ingredients (APIs), particularly in neurologics and antivirals.

  • Agrochemicals: Fluorinated compounds enhance pesticide stability and bioavailability .

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